Perchlorate de scandium

Vue d'ensemble

Description

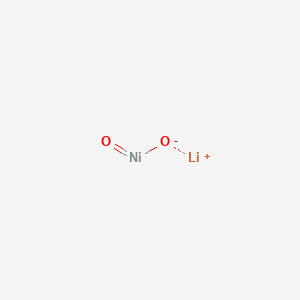

Scandium perchlorate is an inorganic compound with the chemical formula Sc(ClO₄)₃. It is a salt composed of scandium and perchlorate ions. This compound is known for its high solubility in water and its use in various chemical applications due to its strong oxidizing properties .

Applications De Recherche Scientifique

Scandium perchlorate has several scientific research applications:

Chemistry: It is used in the synthesis of coordination complexes and as a catalyst in organic reactions.

Biology: Scandium perchlorate is utilized in biochemical studies to investigate the behavior of metal ions in biological systems.

Medicine: Research is ongoing to explore the potential medical applications of scandium compounds, including their use in imaging and as therapeutic agents.

Industry: Scandium perchlorate is employed in the production of high-performance materials, such as alloys and ceramics, due to its ability to enhance the properties of these materials

Mécanisme D'action

Target of Action

Scandium perchlorate, an inorganic compound with the chemical formula Sc(ClO4)3 , is known to act as a superior Lewis acid . Its primary targets are organic compounds, specifically those containing aziridine rings . The compound’s role is to facilitate the regioselective opening of aziridine rings, which is a crucial step in various organic synthesis processes .

Mode of Action

Scandium perchlorate interacts with its targets by acting as a Lewis acid . In the presence of scandium perchlorate, organic compounds such as aziridine carboxylates undergo regioselective ring opening . This interaction results in the formation of new compounds, which is a key step in the synthesis of complex organic molecules .

Result of Action

The primary result of scandium perchlorate’s action is the regioselective opening of aziridine rings . This facilitates the synthesis of complex organic molecules, including optically active tryptophan derivatives . The compound’s action thus has significant implications for organic synthesis and the production of various organic compounds .

Action Environment

The efficacy and stability of scandium perchlorate can be influenced by various environmental factors. For instance, the compound’s action as a Lewis acid may be affected by the pH of the environment. Additionally, the compound’s solubility suggests that its action and stability could be influenced by the presence of solvents.

Analyse Biochimique

Cellular Effects

Perchlorate, a component of scandium perchlorate, is known to have endocrine-disrupting effects in humans and biota . It inhibits iodine fixation, which can impact various cellular processes .

Molecular Mechanism

Perchlorate reduction, a process relevant to perchlorate compounds, is carried out by a series of enzymes, such as perchlorate reductase and superoxide chlorite . This process depends on various factors including pH, temperature, salt concentration, metabolic inhibitors, nutritional conditions, time of contact, and cellular concentration .

Temporal Effects in Laboratory Settings

Perchlorate is known to be a persistent pollutant, suggesting that its effects could potentially be long-lasting

Dosage Effects in Animal Models

There is currently no available information on the effects of scandium perchlorate at different dosages in animal models. Toxicity studies of related compounds, such as nanoparticles, have shown that females are particularly more vulnerable to nanoparticle toxicity, which may affect reproduction and fetal development .

Metabolic Pathways

Perchlorate reduction, a process relevant to perchlorate compounds, involves a series of enzymes

Transport and Distribution

The distribution of scandium (III) between organic tributyl phosphate solutions and aqueous perchlorate, nitrate, chloride solutions or mixed solutions of perchlorate-nitrate, perchlorate-chloride has been determined .

Subcellular Localization

Tools like LOCALIZER and SLPred can be used to predict the subcellular localization of proteins in plant cells, which could potentially be applied to predict the subcellular localization of scandium perchlorate.

Méthodes De Préparation

Scandium perchlorate can be synthesized by dissolving scandium oxide (Sc₂O₃) in perchloric acid (HClO₄). The reaction proceeds as follows :

Sc2O3+6HClO4→2Sc(ClO4)3+3H2O

In industrial settings, scandium is often recovered from mining and metallurgical processes. The recovery involves a combination of hydrometallurgical and pyrometallurgical techniques, such as ore pre-treatment, leaching, solvent extraction, precipitation, and calcination .

Analyse Des Réactions Chimiques

Scandium perchlorate undergoes various types of chemical reactions, including:

Oxidation: As a strong oxidizing agent, scandium perchlorate can facilitate oxidation reactions in organic and inorganic compounds.

Reduction: Although less common, scandium perchlorate can participate in reduction reactions under specific conditions.

Substitution: Scandium perchlorate can undergo substitution reactions, particularly in the formation of coordination complexes with ligands.

Common reagents used in these reactions include perchloric acid, organic solvents, and various ligands. The major products formed depend on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

Scandium perchlorate can be compared with other scandium compounds and perchlorates:

Scandium chloride (ScCl₃): Unlike scandium perchlorate, scandium chloride is less soluble in water and is primarily used in the synthesis of other scandium compounds.

Scandium sulfate (Sc₂(SO₄)₃): This compound is used in similar applications but has different solubility and reactivity properties compared to scandium perchlorate.

Potassium perchlorate (KClO₄): While potassium perchlorate is also a strong oxidizer, it is used mainly in pyrotechnics and as a propellant, whereas scandium perchlorate is more specialized for research and industrial applications.

Scandium perchlorate’s uniqueness lies in its combination of strong oxidizing properties and the specific chemical behavior of scandium ions, making it valuable in both scientific research and industrial applications.

Propriétés

IUPAC Name |

scandium(3+);triperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Sc/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVKRMCXDCYZQK-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Sc+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3O12Sc | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14066-05-8 | |

| Record name | Scandium(3+) perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014066058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scandium(3+) perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Scandium perchlorate a noteworthy catalyst in organic synthesis?

A: Scandium perchlorate has shown remarkable activity as a Lewis acid catalyst, particularly in the regioselective ring opening of aziridine carboxylates with indoles. [, ] This reaction is particularly important in synthesizing optically active tryptophan derivatives, valuable building blocks in pharmaceutical and chemical research. Compared to Scandium triflate, Scandium perchlorate demonstrated superior performance in terms of both reaction yield and regioselectivity. [, ]

Q2: How does Scandium perchlorate's interaction with crown ethers impact its catalytic activity?

A: Research has shown that the presence of alkali, alkaline-earth, and Scandium perchlorates significantly accelerates the Diels–Alder reactions of specific quinocrown ethers (15–21 membered) with cyclopentadiene. [] This acceleration is attributed to the selective cation-binding abilities of crown ethers. The interaction of Scandium perchlorate with these crown ethers likely enhances its Lewis acidity, thereby facilitating the Diels-Alder reaction.

Q3: What insights do we have into the hydrolysis behavior of Scandium perchlorate in solution?

A: Studies employing equilibrium ultracentrifugation and acidity measurements have shed light on the hydrolysis of Scandium perchlorate in solution. [] In a 1M sodium perchlorate solution at 25°C, the hydrolysis process suggests the formation of several species: ScOH2+, Sc2(OH)24+, Sc3(OH)45+, and Sc3(OH)54+. [] This information is crucial for understanding the speciation and behavior of Scandium perchlorate in aqueous systems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-](/img/structure/B84283.png)

![methyl (1R,4aR,5S,8aR)-5-[(3R)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B84286.png)